molecular formula C21H20N4OS B11200276 N-(2-Ethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

N-(2-Ethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

Cat. No.: B11200276
M. Wt: 376.5 g/mol
InChI Key: ZUZPQDANNJOJBG-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to a class of molecules known for their intricate ring systems and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by the introduction of the pyrimido ring system. The final steps involve the attachment of the ethylphenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of automated reactors can enhance the efficiency of the production process. Purification methods like recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, organometallic reagents, and catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(2-Ethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule

Medicine: In medicine, this compound is explored for its potential therapeutic effects. Studies may focus on its activity against certain diseases or conditions, as well as its pharmacokinetic and pharmacodynamic properties.

Industry: In industry, this compound may find applications in the development of new materials, catalysts, or other chemical products. Its unique properties can be leveraged to create innovative solutions in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its application, whether in therapeutic settings or other research areas.

Comparison with Similar Compounds

Uniqueness: The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20N4OS/c1-3-14-6-4-5-7-16(14)24-18(26)11-27-21-20-19(22-12-23-21)15-10-13(2)8-9-17(15)25-20/h4-10,12,25H,3,11H2,1-2H3,(H,24,26)

InChI Key

ZUZPQDANNJOJBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)C

Origin of Product

United States

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